

Spectral Data Analysis of Methyl 5-acetamido-2-hydroxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 5-acetamido-2-hydroxybenzoate*

Cat. No.: *B1349585*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Methyl 5-acetamido-2-hydroxybenzoate**, a compound of interest in pharmaceutical research and development. The following sections detail its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Predicted Spectral Data

The following data has been predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ^1H and ^{13}C NMR data for **Methyl 5-acetamido-2-hydroxybenzoate** are presented below.

Table 1: Predicted ^1H NMR Spectral Data of **Methyl 5-acetamido-2-hydroxybenzoate**

Chemical Shift (δ) / ppm	Multiplicity	Integration	Assignment
~10.2	Singlet	1H	Ar-OH
~9.8	Singlet	1H	NH-C=O
~8.0	Doublet	1H	Ar-H6
~7.6	Doublet of doublets	1H	Ar-H4
~6.9	Doublet	1H	Ar-H3
~3.9	Singlet	3H	O-CH ₃
~2.1	Singlet	3H	C(=O)-CH ₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data of **Methyl 5-acetamido-2-hydroxybenzoate**

Chemical Shift (δ) / ppm	Assignment
~169.5	Ester C=O
~168.0	Amide C=O
~155.0	C2
~133.0	C5
~127.0	C6
~122.0	C4
~118.0	C3
~115.0	C1
~52.0	O-CH ₃
~24.0	C(=O)-CH ₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **Methyl 5-acetamido-2-hydroxybenzoate** are summarized below.

Table 3: Predicted IR Absorption Bands for **Methyl 5-acetamido-2-hydroxybenzoate**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3400-3200	Broad	O-H (stretch)
~3300	Medium	N-H (stretch)
~3050	Weak	Aromatic C-H (stretch)
~2950	Weak	Aliphatic C-H (stretch)
~1720	Strong	C=O (ester, stretch)
~1680	Strong	C=O (amide I, stretch)
~1610, 1540	Medium-Strong	C=C (aromatic, stretch)
~1560	Medium	N-H (bend)
~1280	Strong	C-O (ester, stretch)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of **Methyl 5-acetamido-2-hydroxybenzoate** under electron ionization are listed below.

Table 4: Predicted Mass Spectrometry Data for **Methyl 5-acetamido-2-hydroxybenzoate**

m/z	Ion
209	[M] ⁺ (Molecular Ion)
178	[M - OCH ₃] ⁺
150	[M - COOCH ₃] ⁺
136	[M - NHCOCH ₃] ⁺
43	[CH ₃ CO] ⁺

Experimental Protocols

The following are detailed protocols for obtaining the spectral data described above.

NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **Methyl 5-acetamido-2-hydroxybenzoate**.
 - Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Transfer the solution to a clean, dry 5 mm NMR tube.[\[1\]](#)[\[2\]](#)
 - If required for precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard.[\[3\]](#)
- Instrumentation and Data Acquisition:
 - Use a 400 MHz (or higher field) NMR spectrometer.
 - For ¹H NMR, acquire data over a spectral width of 0-12 ppm.
 - For ¹³C NMR, acquire data over a spectral width of 0-200 ppm.
 - Ensure the spectrometer is properly tuned and shimmed to obtain optimal resolution.

IR Spectroscopy (ATR-FTIR)

- Sample Preparation:
 - Place a small, representative amount of the solid **Methyl 5-acetamido-2-hydroxybenzoate** sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[\[4\]](#)[\[5\]](#)
 - Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.
- Instrumentation and Data Acquisition:
 - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Collect a background spectrum of the clean, empty ATR crystal.[\[6\]](#)
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

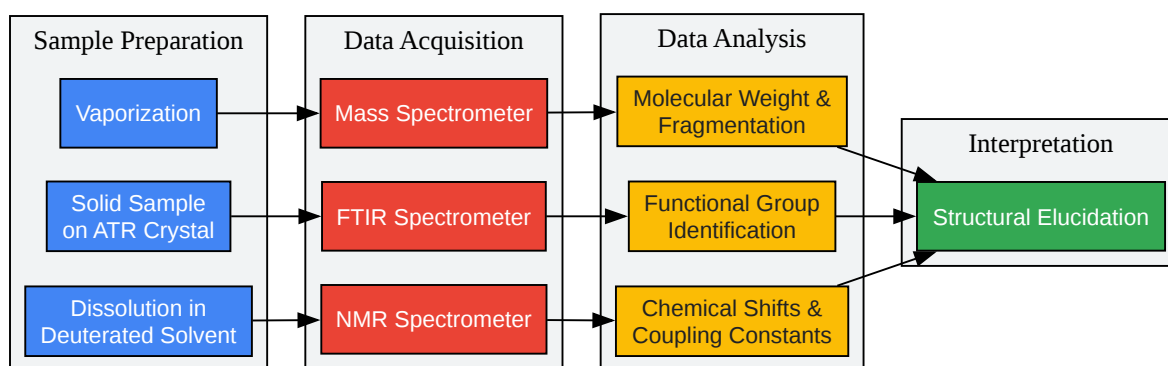
Mass Spectrometry (Electron Ionization)

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[\[7\]](#)
- Ionization:
 - Utilize an electron ionization (EI) source.[\[7\]](#)[\[8\]](#)[\[9\]](#)
 - Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Mass Analysis and Detection:

- Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the spectral analysis process.



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Caption: A logical workflow for the spectral analysis of an organic compound.

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References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. ATR-IR & IR Interpretation of Organic Compound.pptx [slideshare.net]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
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